molecular formula C9H11ClO4S B1432457 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride CAS No. 1291493-83-8

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride

Cat. No.: B1432457
CAS No.: 1291493-83-8
M. Wt: 250.7 g/mol
InChI Key: USYBCWAHCWLQOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride is 1S/C10H13ClO4S/c1-14-6-5-8-3-4-9(15-2)10(7-8)16(11,12)13/h3-4,7H,5-6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.73 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis of Sulfonyl Chlorides : Benzenesulfonyl and arylmethanesulfonyl chlorides are synthesized in excellent yields via aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides, indicating the use of 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride in synthesizing sulfonyl chlorides (Kim, Ko, & Kim, 1992).

  • Acid-Catalyzed Hydrolysis without Racemization : Methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis to form benzenethiosulfinate and benzenesulfenic acid, highlighting the stability of the compound during hydrolysis reactions (Okuyama, Toyoda, & Fueno, 1990).

Pharmaceutical Intermediates and Optimization

  • Process Optimization : The compound is used in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, with process optimization improving yield significantly (Xu, Guo, Li, & Liu, 2018).

Structural and Spectroscopic Characterization

  • Characterization of Synthesized Compounds : Synthesized compounds like N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide have been characterized using spectroscopic techniques, showing the utility of this compound in the synthesis of structurally diverse molecules (Fatima et al., 2013).

Chemical Properties and Reactions

  • Acid-catalyzed Synthesis and Stability : The compound has been used to study reactions like acid-catalyzed hydrolysis and its stability under different conditions (Okuyama, Toyoda, & Fueno, 1990).

Polymer Synthesis and Material Science

  • Electrosynthesis and Polymer Characterization : The compound plays a role in the electrosynthesis and characterization of polymers like poly(2-methoxyaniline-5-sulfonic acid), indicating its relevance in material science (Zhou, Innis, Wallace, Shimizu, & Maeda, 2000).

  • Incorporation in Silica Composites : It is used in the preparation of composite materials with silica, showcasing its utility in the development of new materials (Kubo et al., 2005).

Biological Screening

  • Biological Activity Screening : Derivatives of sulfonamides synthesized from this compound have been screened for biological activities like enzyme inhibition, demonstrating its significance in biochemistry and pharmacology (Rehman et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride is not available, sulfonyl chlorides in general are corrosive and can cause severe burns and eye damage . They should be handled with appropriate safety measures.

Mechanism of Action

Mode of Action

. In these reactions, the sulfonyl chloride group can act as a leaving group, being replaced by other nucleophiles. This property is often exploited in organic synthesis, where the sulfonyl chloride group can be used to introduce a variety of functional groups into a molecule .

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

The action of 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Properties

IUPAC Name

2-methoxy-5-(methoxymethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYBCWAHCWLQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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